An In-depth Technical Guide to the Laboratory Synthesis of Ferric Choline Citrate
An In-depth Technical Guide to the Laboratory Synthesis of Ferric Choline Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis of ferric choline (B1196258) citrate (B86180), a compound of interest in pharmaceutical and nutraceutical applications for its role as an iron supplement.[1][2] This document outlines detailed experimental protocols for the synthesis of the necessary precursors and the final product, presents quantitative data in a structured format, and includes workflow diagrams to visually represent the synthesis processes.
Introduction
Ferric choline citrate, also known as ferrocholinate, is an iron chelate synthesized from the reaction of a ferric iron source with a choline salt of citric acid.[1][3] It is utilized in the treatment and prevention of iron-deficiency anemia, offering the potential for better gastrointestinal tolerance compared to simple iron salts.[1] This guide details two primary synthesis routes for laboratory-scale preparation.
Synthesis Protocols
Two main protocols are presented for the synthesis of ferric choline citrate. The first is based on the reaction of freshly prepared ferric hydroxide (B78521) with choline dihydrogen citrate, as originally described in U.S. Patent 2,575,611. The second is an alternative method involving the reaction of tricholine citrate with ferric citrate.
Protocol 1: Ferric Hydroxide and Choline Dihydrogen Citrate Method
This protocol is a two-stage process involving the synthesis of the precursors followed by the final reaction to yield ferric choline citrate.
Freshly prepared ferric hydroxide is crucial for this synthesis. The following procedure is adapted from established methods for preparing ferric hydroxide sol.
Experimental Protocol:
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Prepare a 2% (w/v) solution of ferric chloride (FeCl₃) by dissolving 2.0 g of anhydrous ferric chloride in 100 mL of distilled water.
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In a separate 250 mL beaker, bring 100 mL of distilled water to a rolling boil on a hot plate with a magnetic stirrer.
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Using a dropper or burette, add the 2% ferric chloride solution dropwise to the boiling water while stirring vigorously.
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Continue heating the solution until a deep reddish-brown colloid of ferric hydroxide is formed.[4]
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The resulting ferric hydroxide sol can be used directly in the next stage. For a more purified reactant, the hydrochloric acid byproduct can be removed through dialysis.
This procedure is based on the method described in U.S. Patent 2,870,198 for producing crystalline anhydrous choline dihydrogen citrate.
Experimental Protocol:
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In a suitable reaction vessel, prepare a solution of choline base. This can be achieved by reacting trimethylamine (B31210) with ethylene (B1197577) oxide in an aqueous methanol (B129727) solution.
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In a separate flask, dissolve anhydrous citric acid in isopropanol (B130326) with refluxing to ensure complete dissolution. An excess of citric acid should be used to ensure the formation of the dihydrogen citrate salt.
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Slowly add the choline base solution to the refluxing isopropanolic citric acid solution with constant agitation.
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Cool the resulting mixture to 0-5°C and allow it to stand overnight to facilitate the crystallization of choline dihydrogen citrate.
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Collect the white crystalline product by filtration and dry under vacuum. The expected purity of the crystalline anhydrous choline dihydrogen citrate is at least 99%.[5]
This final stage reacts the two precursors to form ferric choline citrate, based on the process outlined in U.S. Patent 2,575,611.[4]
Experimental Protocol:
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Dissolve 295 parts by weight of choline dihydrogen citrate in 200 parts by weight of distilled water in a reaction vessel equipped with heating and stirring capabilities.
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To this solution, add 107 parts by weight of freshly prepared ferric hydroxide.
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Heat the mixture to approximately 80°C with continuous stirring.
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Maintain the temperature and stirring until a clear, homogeneous reddish-brown solution is obtained, indicating the completion of the reaction.[4]
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The resulting solution of ferric choline citrate can be used as is, or the product can be isolated by evaporating the water under reduced pressure.
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The final product is a reddish-brown, amorphous, hygroscopic solid that is freely soluble in water.[4]
Quantitative Data (Protocol 1):
| Parameter | Value | Reference |
| Reactant Ratio (Choline Dihydrogen Citrate:Ferric Hydroxide) | ~2.75 : 1 (by weight) | [4] |
| Reaction Temperature | ~80°C | [4] |
| Expected Yield | Not specified in literature, dependent on reaction scale and purification. | |
| Purity | Commercial products have a minimum purity of 95%. | |
| Iron (III) Content | Approximately 11-14% in commercial preparations. | [3] |
Protocol 2: Tricholine Citrate and Ferric Citrate Method
This alternative synthesis route involves the direct reaction of tricholine citrate with ferric citrate.
The synthesis of tricholine citrate involves the reaction of choline base with citric acid.
Experimental Protocol:
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Prepare an aqueous solution of choline base.
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Add citric acid to the choline base solution. The reaction is typically carried out at an elevated temperature (above 50°C) to ensure a high conversion rate.[6]
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The pH of the solution may be adjusted to above 8.5.[6]
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The solution can be decolorized using activated charcoal.
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The product can be purified by filtration and distillation.[6]
Experimental Protocol:
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Dissolve one mole of tricholine citrate in 6,000 mL of water.
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Add two moles of solid ferric citrate to the solution.
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Agitate the reaction mixture until the ferric citrate is fully dissolved and the solution's color changes from brown to green.
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Remove the water from the solution, which can be achieved through vacuum distillation, azeotropic distillation with benzene (B151609) or toluene, or by heating to 110-115°C.
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The resulting product is a gummy, viscous mass. To solidify the product, treat it with methanol. This should result in the formation of a green crystalline compound.
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Filter the solid product and dry it at approximately 70°C.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of ferric choline citrate.
Caption: Workflow for the synthesis of ferric choline citrate via the ferric hydroxide and choline dihydrogen citrate method.
Caption: Workflow for the alternative synthesis of ferric choline citrate using tricholine citrate and ferric citrate.
Characterization
A thorough characterization of the synthesized ferric choline citrate is essential to confirm its identity and purity. The following techniques are recommended:
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the citrate and choline moieties and to confirm the coordination of the iron atom.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the structure of the organic components of the complex.
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Elemental Analysis: To determine the iron content and confirm the empirical formula.
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Physical Properties: Measurement of melting point, solubility, and appearance.
Due to the limited availability of published spectral data for ferric choline citrate, researchers should compare their results with the spectra of the starting materials (choline dihydrogen citrate/tricholine citrate and citric acid) to identify shifts indicative of complex formation.
Conclusion
This guide provides detailed protocols and workflows for the laboratory synthesis of ferric choline citrate. By following these procedures, researchers and drug development professionals can produce this important iron supplement for further study and application. It is recommended that all synthesized compounds be rigorously characterized to ensure their identity and purity. Further research to optimize reaction yields and develop more detailed analytical profiles for this compound is encouraged.
References
- 1. Clinical and Experimental Pediatrics [e-cep.org]
- 2. Ferric Choline Citrate | 1336-80-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. US2575611A - Iron choline citrates and method of preparing the same - Google Patents [patents.google.com]
- 5. Buy Tricholine citrate | 546-63-4 | > 95% [smolecule.com]
- 6. WO2010023674A1 - Process for production of tri choline citrate and composition thereof - Google Patents [patents.google.com]
